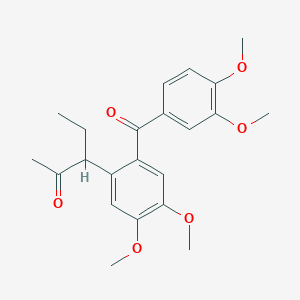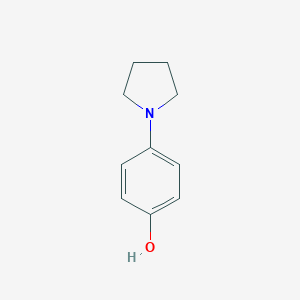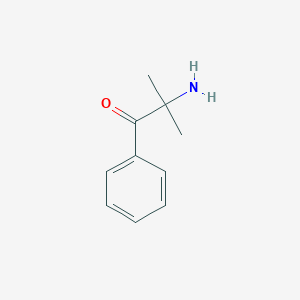
2-Amino-2-methyl-1-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-methyl-1-phenylpropan-1-one, also known as alpha-methylphenethylamine, is a chemical compound that belongs to the class of amphetamines. It is a synthetic compound that has been used in scientific research for its potential as a psychoactive substance.
Mécanisme D'action
The exact mechanism of action of 2-Amino-2-methyl-1-phenylpropan-1-one is not fully understood. However, it is believed to work by increasing the release of dopamine and norepinephrine in the brain, which leads to increased stimulation and cognitive enhancement.
Effets Biochimiques Et Physiologiques
Studies have shown that 2-Amino-2-methyl-1-phenylpropan-1-one can increase alertness, improve cognitive function, and enhance memory. It has also been shown to increase heart rate and blood pressure, as well as cause vasoconstriction. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-Amino-2-methyl-1-phenylpropan-1-one in lab experiments is its potential as a stimulant and cognitive enhancer. This makes it a useful tool for studying the central nervous system and cognitive function. However, its potential for abuse and its lack of FDA approval for human use are limitations that should be considered when using this compound in lab experiments.
Orientations Futures
There are several future directions for research on 2-Amino-2-methyl-1-phenylpropan-1-one. One area of interest is its potential as a treatment for neurological disorders such as Parkinson's disease and ADHD. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound and its mechanism of action. Finally, the potential for abuse and the lack of FDA approval for human use should be further investigated in order to determine the safety and efficacy of this compound.
Conclusion
In conclusion, 2-Amino-2-methyl-1-phenylpropan-1-one is a synthetic compound that has been used in scientific research for its potential as a psychoactive substance. Its synthesis method involves the reaction of benzaldehyde with nitroethane, followed by reduction with sodium borohydride. It has been studied for its effects on the central nervous system, including its potential as a stimulant and cognitive enhancer. Its exact mechanism of action is not fully understood, but it is believed to work by increasing the release of dopamine and norepinephrine in the brain. While it has potential as a useful tool for studying the central nervous system and cognitive function, its potential for abuse and lack of FDA approval for human use should be considered when using this compound in lab experiments.
Méthodes De Synthèse
The synthesis of 2-Amino-2-methyl-1-phenylpropan-1-one involves the reaction of benzaldehyde with nitroethane, followed by reduction with sodium borohydride to yield the intermediate product, 1-phenyl-2-nitropropene. The nitropropene is then reacted with aluminum amalgam and methylamine to produce the final product, 2-Amino-2-methyl-1-phenylpropan-1-one.
Applications De Recherche Scientifique
2-Amino-2-methyl-1-phenylpropan-1-one has been used in scientific research as a potential psychoactive substance. It has been studied for its effects on the central nervous system, including its potential as a stimulant and its ability to enhance cognitive function. It has also been investigated for its potential as a treatment for neurological disorders such as Parkinson's disease and ADHD.
Propriétés
IUPAC Name |
2-amino-2-methyl-1-phenylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-10(2,11)9(12)8-6-4-3-5-7-8/h3-7H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYOVIPBNXUODX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C1=CC=CC=C1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-2-methyl-1-phenylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B92336.png)
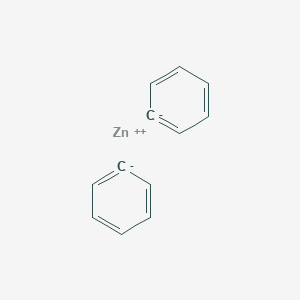
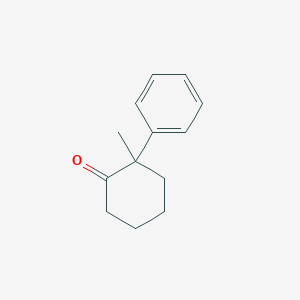



![2,8-Diazaspiro[5.5]undecane](/img/structure/B92350.png)
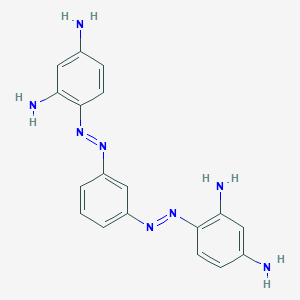
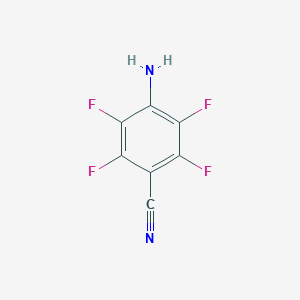
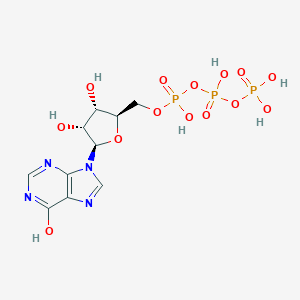
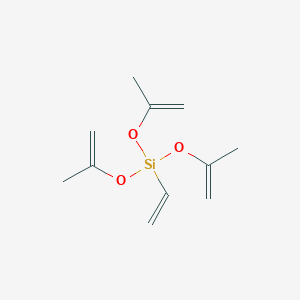
![12-Hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylic acid](/img/structure/B92360.png)
